

N-(4-Oxocyclohexyl)acetamide (CAS 27514-08-5): A Comprehensive Spectroscopic Guide

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Compound of Interest

Compound Name: N-(4-Oxocyclohexyl)acetamide

Cat. No.: B123319

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For Immediate Release: This technical guide provides an in-depth analysis of the spectral data for **N-(4-Oxocyclohexyl)acetamide** (CAS 27514-08-5), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's spectroscopic characterization.

Summary of Spectral Data

The following tables summarize the available quantitative spectral data for **N-(4-Oxocyclohexyl)acetamide**. This data is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak data with assigned chemical shifts and coupling constants for **N-(4-Oxocyclohexyl)acetamide** is not readily available in public databases, a certificate of analysis for the compound confirms that its ^1H NMR spectrum is consistent with the expected molecular structure. The purity of the compound has been determined to be $\geq 97.0\%$ by NMR.[1]

Table 1: Predicted ^1H NMR and ^{13}C NMR Data

(Note: The following are predicted values and should be confirmed by experimental data.)

| ¹ H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|-------------------------------------------------|--------------------------------|---------------|-------------|
| CH ₃ | ~2.0 | Singlet | 3H |
| CH ₂ (axial, adjacent to C=O) | ~2.2-2.4 | Multiplet | 2H |
| CH ₂ (equatorial, adjacent to C=O) | ~2.4-2.6 | Multiplet | 2H |
| CH ₂ (axial, adjacent to CH-NH) | ~1.4-1.6 | Multiplet | 2H |
| CH ₂ (equatorial, adjacent to CH-NH) | ~2.0-2.2 | Multiplet | 2H |
| CH-NH | ~3.9-4.1 | Multiplet | 1H |
| NH | ~5.5-6.0 | Broad Singlet | 1H |

| ¹³ C NMR | Predicted Chemical Shift (ppm) |
|-------------------------------------|--------------------------------|
| C=O (ketone) | ~209 |
| C=O (amide) | ~170 |
| CH-NH | ~49 |
| CH ₂ (adjacent to C=O) | ~39 |
| CH ₂ (adjacent to CH-NH) | ~32 |
| CH ₃ | ~24 |

Infrared (IR) Spectroscopy

The FT-IR spectrum of **N-(4-Oxocyclohexyl)acetamide** has been recorded.[\[2\]](#)

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm ⁻¹) |
|--------------------------------|-----------------------------------------------|
| N-H Stretch | ~3300 (broad) |
| C-H Stretch (sp ³) | ~2850-2950 |
| C=O Stretch (Ketone) | ~1715 |
| C=O Stretch (Amide I) | ~1640 |
| N-H Bend (Amide II) | ~1550 |

Mass Spectrometry (MS)

Mass spectrometry data is available for **N-(4-Oxocyclohexyl)acetamide**.

Table 3: Mass Spectrometry Data

| Parameter | Value |
|---------------------------|------------------------------------------------|
| Molecular Weight | 155.19 g/mol |
| Molecular Formula | C ₈ H ₁₃ NO ₂ |
| Major Fragment Ions (m/z) | |
| Base Peak | 43 |
| Second Highest | 96 |
| Third Highest | 60 |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard laboratory practices and should be adapted as necessary for specific instrumentation and sample requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of **N-(4-Oxocyclohexyl)acetamide** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The sample should be fully dissolved to ensure homogeneity.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution for chemical shift referencing (0 ppm).
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:**
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
- **Data Processing:** Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. Integration of the peaks in the ¹H NMR spectrum should be performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- **Instrument:** A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal). The spectrum for this compound was recorded on a Bruker Tensor 27 FT-IR using an ATR-Neat (DuraSamplIR II) technique.[2]

- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
- **Sample Application:** Place a small amount of the solid **N-(4-Oxocyclohexyl)acetamide** sample directly onto the ATR crystal, ensuring good contact.
- **Data Acquisition:** Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}). Co-add multiple scans to improve the signal-to-noise ratio.
- **Data Processing:** The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

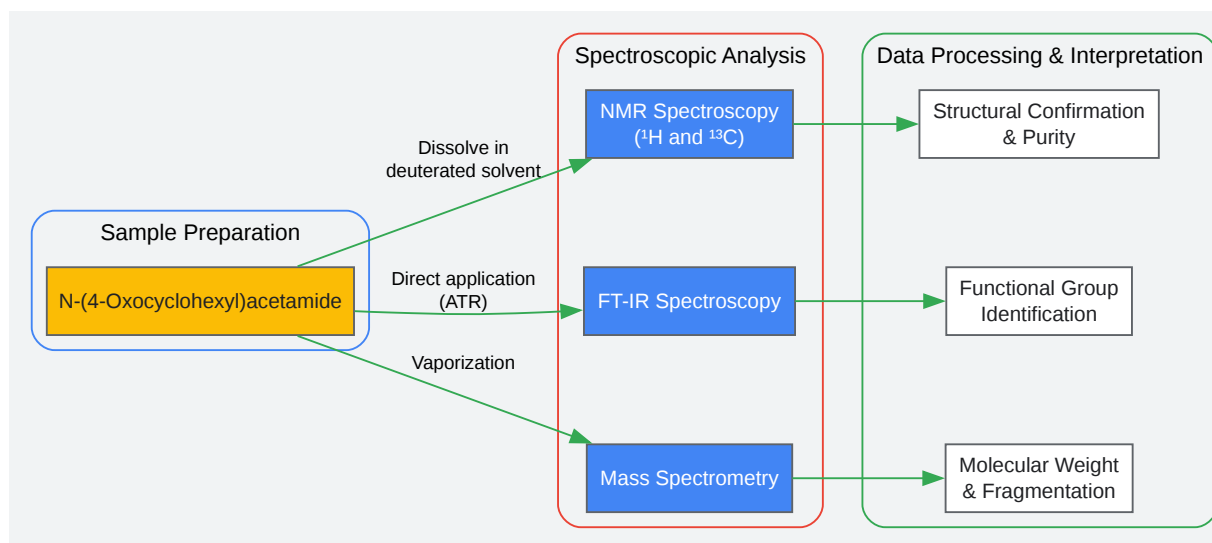
Methodology (Electron Ionization - EI):

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Separate the resulting positively charged ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** Detect the ions and record their abundance.
- **Data Analysis:** Generate a mass spectrum, which is a plot of relative ion abundance versus m/z . Identify the molecular ion peak (M^+) and the major fragment ions to aid in structural elucidation.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of **N-(4-Oxocyclohexyl)acetamide**.



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References

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